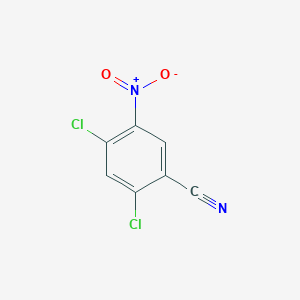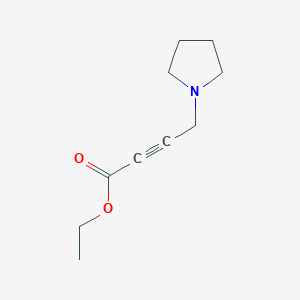![molecular formula C14H14N4O B13984945 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile CAS No. 847901-92-2](/img/structure/B13984945.png)
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is a complex organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an ethoxy group, a methylpyridinyl group, and an amino group attached to an isonicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridin-2-yl intermediate. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an appropriate ethylating agent is used under basic conditions.
Coupling with Isonicotinonitrile: The final step involves the coupling of the ethoxy-methylpyridinyl intermediate with isonicotinonitrile. This can be achieved through a nucleophilic substitution reaction, often facilitated by a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted isonicotinonitrile derivatives.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethoxy-6-methylpyridin-2-ylmethanol
- 2-(6-Methylpyridin-2-yl)isonicotinonitrile
Uniqueness
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is unique due to the presence of both an ethoxy group and an amino group attached to the isonicotinonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
847901-92-2 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
3-ethoxy-2-[(6-methylpyridin-2-yl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-3-19-13-11(9-15)7-8-16-14(13)18-12-6-4-5-10(2)17-12/h4-8H,3H2,1-2H3,(H,16,17,18) |
Clave InChI |
DDVQWFSDTHBCOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CN=C1NC2=CC=CC(=N2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















